molecular formula C22H17N3O5 B585767 Tadalafil dioxolone CAS No. 1346602-17-2

Tadalafil dioxolone

Cat. No.: B585767
CAS No.: 1346602-17-2
M. Wt: 403.394
InChI Key: QBWNUEJPRUVNTD-FOIQADDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tadalafil dioxolone, also known as this compound, is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2’-Oxo Tadalafil interacts with various enzymes and proteins in biochemical reactions. As a derivative of Tadalafil, it is expected to share similar biochemical properties. Tadalafil is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which degrades cyclic guanosine monophosphate (cGMP) and/or cyclic adenosine monophosphate (cAMP) . The inhibition of PDE5 by 2’-Oxo Tadalafil could potentially lead to an increase in cGMP and cAMP levels, affecting various biochemical pathways.

Cellular Effects

The cellular effects of 2’-Oxo Tadalafil are yet to be fully elucidated. Studies on Tadalafil have shown that it can influence cell function. For instance, Tadalafil has been shown to modulate aromatase activity and androgen receptor expression in human osteoblastic cells . It is plausible that 2’-Oxo Tadalafil may exert similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Oxo Tadalafil is likely to be similar to that of Tadalafil. Tadalafil exerts its effects at the molecular level by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP and cAMP . This can lead to various downstream effects, including smooth muscle relaxation and vasodilation .

Temporal Effects in Laboratory Settings

Studies on Tadalafil have shown that it has a long duration of action, up to 36 hours . This suggests that 2’-Oxo Tadalafil may also exhibit long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Studies on Tadalafil have shown that it can exert protective effects in various animal models of cardiomyopathy

Metabolic Pathways

Tadalafil is known to influence the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) axis, which plays a significant role in various metabolic processes .

Transport and Distribution

Studies on Tadalafil have shown that it is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after administration . This suggests that 2’-Oxo Tadalafil may also be rapidly transported and distributed within cells and tissues.

Subcellular Localization

Pde5, the enzyme that Tadalafil inhibits, is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . This suggests that 2’-Oxo Tadalafil may also localize to these areas within cells.

Properties

IUPAC Name

(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWNUEJPRUVNTD-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-17-2
Record name Tadalafil dioxolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.